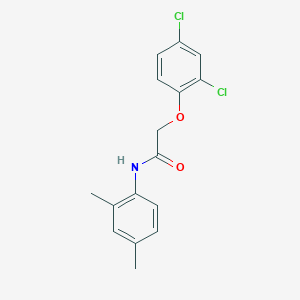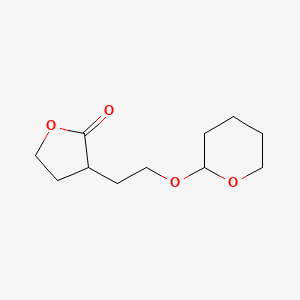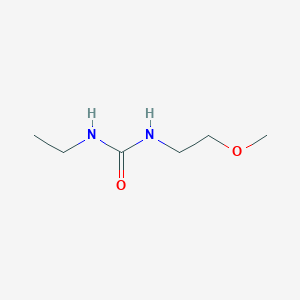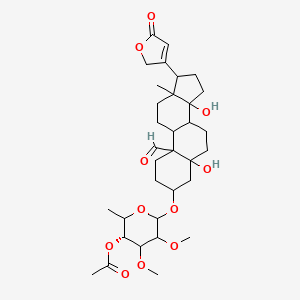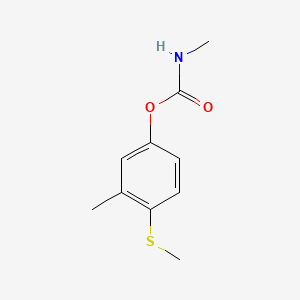
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.361 g/mol . This compound is known for its unique structure, which includes an ethoxycarbonyl group attached to a phenyl ring, and a hexahydrophthalamic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid typically involves the reaction of hexahydrophthalic anhydride with 4-(ethoxycarbonyl)aniline under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid can be compared with other similar compounds, such as:
- cis-N-(4-Acetylphenyl)hexahydrophthalamic acid
- cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid
- cis-N-(2,3-Dichlorophenyl)hexahydrophthalamic acid
- cis-N-(Hexadecyl)hexahydrophthalamic acid
These compounds share a similar hexahydrophthalamic acid core but differ in the substituents attached to the phenyl ring.
Eigenschaften
CAS-Nummer |
17716-20-0 |
|---|---|
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(1S,2R)-2-[(4-ethoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO5/c1-2-23-17(22)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,2-6H2,1H3,(H,18,19)(H,20,21)/t13-,14+/m1/s1 |
InChI-Schlüssel |
IOLUJWPGKYFKOB-KGLIPLIRSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



